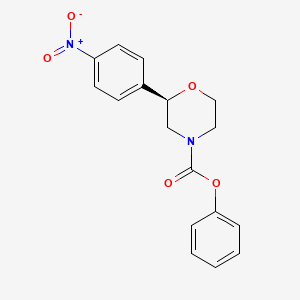
phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a morpholine ring substituted with a phenyl group and a nitrophenyl group, making it a compound of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-nitrophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group is particularly important for its reactivity and ability to form hydrogen bonds, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Phenyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of a nitro group.
Phenyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate: Contains a bromine atom instead of a nitro group.
Eigenschaften
CAS-Nummer |
920802-79-5 |
|---|---|
Molekularformel |
C17H16N2O5 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
phenyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c20-17(24-15-4-2-1-3-5-15)18-10-11-23-16(12-18)13-6-8-14(9-7-13)19(21)22/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI-Schlüssel |
ZRESWDADFRKHIV-INIZCTEOSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















